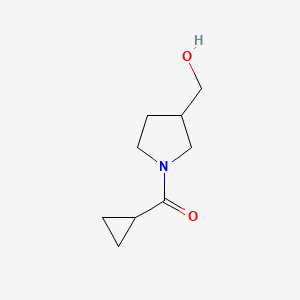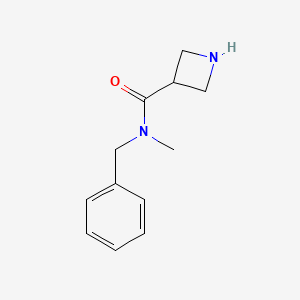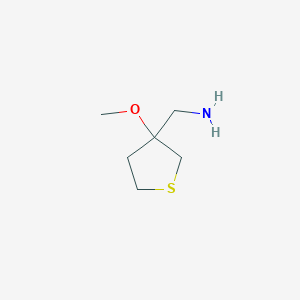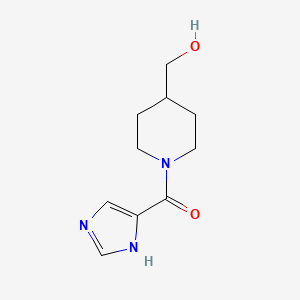
(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol
Descripción general
Descripción
(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol (1CPCPM) is a synthetic compound that has been developed for use in a variety of scientific research applications. It has a unique cyclopropane-containing structure, which makes it ideal for use in a wide range of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The compound (1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol and its related structures have been extensively used in chemical synthesis and modification processes. For instance, cyclopropyl methanols have been utilized in Brønsted acid-catalyzed hydroxylation/halocyclization reactions, leading to the formation of halohydrofurans under mild and operationally straightforward conditions. This methodology is noted for its low catalyst loading and preference for cis diastereoselectivity, accommodating various functional groups and electrophilic halide sources (Mothe et al., 2011).
Catalysis and Organic Reactions
Cyclopropyl methanols have been a focal point in the study of catalysis and organic reactions. A novel tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was successfully synthesized and shown to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently under conditions conducive to low catalyst loadings and short reaction times (Ozcubukcu et al., 2009).
Analytical Chemistry
In the realm of analytical chemistry, cyclopropanecarboxylic acid, a structurally related compound, has been mixed with methanol to measure densities and viscosities at various temperatures, enhancing the understanding of their physicochemical properties (Yan et al., 2009). This research is crucial for the accurate formulation and application of these compounds in various industrial and research settings.
Strained Hydrocarbon Formation
Cyclopropyl derivatives, closely related to this compound, have been identified as valuable in the formation of strained hydrocarbons during the catalytic transformation of methanol into hydrocarbons. These strained hydrocarbons are not only valuable as high-energy fuels but also serve as significant chemical raw materials, prompting research into optimizing their synthesis through kinetic modeling (Doluda et al., 2017).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . They are known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
For instance, some pyrrolidine derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Based on the broad-spectrum biological activities of pyrrolidine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its molecular environment.
Análisis Bioquímico
Biochemical Properties
(1-Cyclopropanecarbonylpyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the synthesis and degradation of other biomolecules . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of various biomolecules . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of lipids, proteins, and carbohydrates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and function. The distribution of the compound within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
cyclopropyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-6-7-3-4-10(5-7)9(12)8-1-2-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISYWDUUUYBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)

![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)

![[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467011.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}azetidine](/img/structure/B1467013.png)

amine](/img/structure/B1467016.png)
amine](/img/structure/B1467018.png)


